molecular formula C11H16O4 B14726510 3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid CAS No. 6787-34-4

3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B14726510
CAS No.: 6787-34-4
M. Wt: 212.24 g/mol
InChI Key: FVZTWWICMMQVQV-UHFFFAOYSA-N
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Description

3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid is an organic compound characterized by its unique cyclopentane ring structure with carboxyl groups at two positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of organometallic intermediates. For instance, starting with an alkyl halide, a Grignard reagent can be formed, which is then carboxylated to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale carboxylation reactions using organometallic intermediates. The process is optimized for high yield and purity, often employing advanced catalytic systems to facilitate the reaction under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include esters, amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins .

Mechanism of Action

The mechanism of action of 3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual carboxyl groups and the specific arrangement of substituents on the cyclopentane ring. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research .

Properties

CAS No.

6787-34-4

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

3-(carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H16O4/c1-10(2)7(6-8(12)13)4-5-11(10,3)9(14)15/h6H,4-5H2,1-3H3,(H,12,13)(H,14,15)

InChI Key

FVZTWWICMMQVQV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC(=O)O)CCC1(C)C(=O)O)C

Origin of Product

United States

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